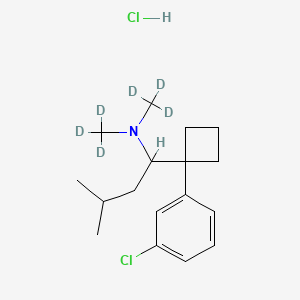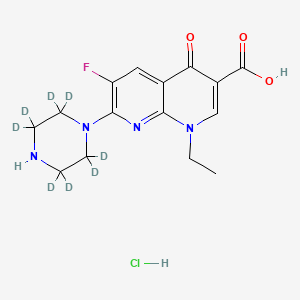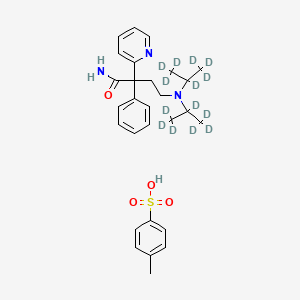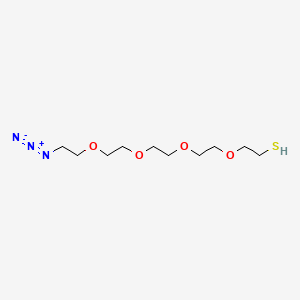
Cap-dependent endonuclease-IN-19
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cap-dependent endonuclease-IN-19 is a novel compound that functions as an inhibitor of cap-dependent endonuclease, an enzyme essential for the transcription and replication of certain viruses, including influenza viruses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cap-dependent endonuclease-IN-19 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve high yields and purity. For example, the synthesis may include steps such as nucleophilic substitution, oxidation, and reduction reactions .
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic routes to ensure scalability and cost-effectiveness. This involves the use of large-scale reactors, continuous flow processes, and stringent quality control measures to produce the compound in bulk quantities suitable for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
Cap-dependent endonuclease-IN-19 undergoes various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of certain functional groups to achieve the desired chemical structure.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions are intermediates that are further processed to obtain the final compound, this compound. These intermediates are characterized and purified using techniques such as chromatography and spectroscopy .
Applications De Recherche Scientifique
Cap-dependent endonuclease-IN-19 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in inhibiting viral replication and transcription.
Medicine: Explored as a potential antiviral drug for treating influenza and other viral infections.
Industry: Utilized in the development of antiviral therapies and diagnostic tools.
Mécanisme D'action
Cap-dependent endonuclease-IN-19 exerts its effects by inhibiting the cap-dependent endonuclease enzyme, which is crucial for the initiation of viral mRNA synthesis. By blocking this enzyme, the compound prevents the “cap-snatching” process, thereby inhibiting viral replication and transcription. The molecular targets include the polymerase acidic protein subunit of the influenza virus polymerase complex .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
Baloxavir marboxil: Another cap-dependent endonuclease inhibitor used for treating influenza.
Tanshinone I: Identified as a cap-dependent endonuclease inhibitor with antiviral activity.
Uniqueness
Cap-dependent endonuclease-IN-19 is unique due to its specific structural features and high inhibitory potency against the cap-dependent endonuclease enzyme. It has shown promising results in preclinical studies, making it a potential candidate for further development as an antiviral drug .
Propriétés
Formule moléculaire |
C28H31N3O4 |
|---|---|
Poids moléculaire |
473.6 g/mol |
Nom IUPAC |
1'-benzhydryl-5'-hydroxy-3'-(2-methoxyethyl)spiro[cyclohexane-1,2'-pyrido[2,1-f][1,2,4]triazine]-4',6'-dione |
InChI |
InChI=1S/C28H31N3O4/c1-35-20-19-29-27(34)25-26(33)23(32)15-18-30(25)31(28(29)16-9-4-10-17-28)24(21-11-5-2-6-12-21)22-13-7-3-8-14-22/h2-3,5-8,11-15,18,24,33H,4,9-10,16-17,19-20H2,1H3 |
Clé InChI |
PZXLRBVTCCFKGJ-UHFFFAOYSA-N |
SMILES canonique |
COCCN1C(=O)C2=C(C(=O)C=CN2N(C13CCCCC3)C(C4=CC=CC=C4)C5=CC=CC=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



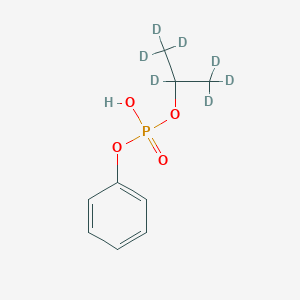
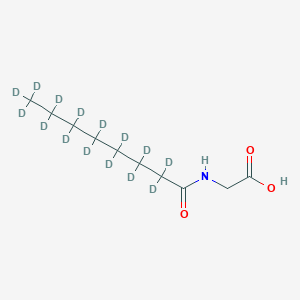

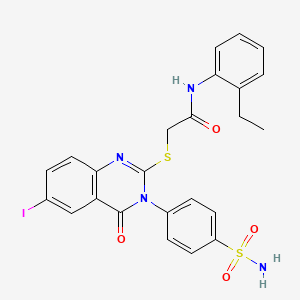

![(4R)-8-[6-amino-5-(2,3-dichloropyridin-4-yl)sulfanylpyrazin-2-yl]-8-azaspiro[4.5]decan-4-amine](/img/structure/B12411545.png)


